17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
Description
This compound is a polycyclic heterocyclic system featuring a fused tetracyclic scaffold containing two oxygen atoms (4,7-dioxa) and three nitrogen atoms (12,13,17-triaza). The benzyl and 3,4-dimethoxyphenyl substituents contribute to its hydrophobicity and electronic properties, while the rigid tetracyclic framework likely enhances thermal and chemical stability.
Properties
IUPAC Name |
17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-31-22-9-8-18(12-23(22)32-2)26-20-16-30(15-17-6-4-3-5-7-17)21-14-25-24(33-10-11-34-25)13-19(21)27(20)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTPRJTVUVQWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” involves multiple steps, including the formation of the tetracyclic core and the introduction of the benzyl and dimethoxyphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Substitution Reactions: Introduction of the benzyl and dimethoxyphenyl groups via nucleophilic or electrophilic substitution.
Oxidation and Reduction: Adjusting the oxidation state of specific atoms to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
“17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways to exert its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic systems:
Key Comparisons:
Heteroatom Composition: The target compound’s 3N/2O arrangement contrasts with macrocyclic tetraazacyclododecanes (4N) and hexacyclic tetraaza-diones (4N/2O) . Fewer nitrogen atoms may reduce metal-binding affinity compared to macrocycles but enhance selectivity for smaller ions or organic substrates.
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which could stabilize charge-transfer interactions or π-π stacking in host-guest systems. This contrasts with tetramethoxy groups in , which introduce greater steric bulk but similar electronic effects.
- The benzyl substituent enhances hydrophobicity, differentiating it from hydrophilic glycosidic derivatives (e.g., ).
Ring System Complexity :
- The tetracyclic framework balances rigidity and synthetic accessibility, unlike hexacyclic systems (e.g., ), which require advanced crystallization techniques (e.g., SHELX refinement ).
Research Findings and Implications
- Synthesis Challenges: The target compound’s fused rings and multiple heteroatoms likely necessitate multi-step condensation and cyclization reactions, akin to methods for tetraazacyclododecanes (e.g., using diaminoheptane and diketones ).
- Physicochemical Properties :
Biological Activity
The compound 17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.5 g/mol. Its structure features a tricyclic framework that may interact with various biological targets.
The mechanism of action involves interactions with specific molecular targets such as kinases and receptors. Similar compounds have been reported to undergo transformations that can lead to various biological effects:
- Target Interactions : The compound may interact with enzymes and receptors involved in signaling pathways.
- Biochemical Pathways : It is known to influence functional group transformations like oxidations and aminations.
Biological Activity
Research indicates that compounds structurally related to 17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene exhibit diverse biological activities:
- Anticancer Activity : Some studies suggest potential anticancer properties linked to the compound's ability to induce apoptosis in cancer cells.
- Antimicrobial Effects : Preliminary data indicate that similar compounds may possess antimicrobial properties against various pathogens.
- Neuroprotective Effects : Research has explored the neuroprotective potential of related structures in models of neurodegenerative diseases.
Data Table: Summary of Biological Activity
| Activity Type | Observation | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Studies
- Anticancer Study : A study conducted on a series of similar compounds demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The mechanism involved modulation of apoptotic pathways through caspase activation.
- Antimicrobial Research : In a comparative study against common pathogens such as E. coli and S. aureus, derivatives showed significant inhibition zones in agar diffusion tests.
- Neuroprotection : In animal models of Alzheimer's disease, compounds with similar structures were shown to reduce amyloid plaque formation and improve cognitive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
